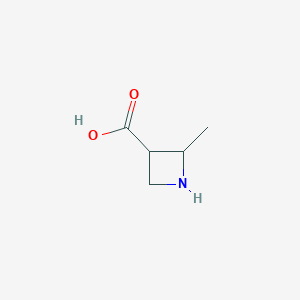

2-Methylazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHVBSWLQDUYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Methylazetidine-3-carboxylic acid (CAS 1638771-37-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Methylazetidine-3-carboxylic acid (CAS 1638771-37-5), a functionalized, four-membered heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Azetidine scaffolds have gained prominence in medicinal chemistry for their ability to impart valuable physicochemical properties, including improved metabolic stability, solubility, and reduced lipophilicity, while acting as conformationally constrained bioisosteres of more common structural motifs. This document details the known physicochemical properties, safety and handling protocols, a representative synthetic pathway, and the strategic applications of this specific building block in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of substituted azetidines.

The Strategic Value of the Azetidine Scaffold in Modern Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged structure in medicinal chemistry.[1] Unlike their larger five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidines confers a more rigid, three-dimensional geometry. This conformational restriction is highly sought after in drug design, as it can pre-organize a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity.

Azetidine carboxylic acids, in particular, are valuable as constrained analogues of natural amino acids like proline and β-proline.[2] The introduction of substituents, such as the methyl group in this compound, allows for fine-tuning of steric and electronic properties, providing chemists with a powerful tool to explore chemical space and optimize lead compounds. These building blocks are frequently incorporated into novel therapeutics, including sphingosine-1-phosphate (S1P) receptor agonists for autoimmune diseases and compounds targeting other critical biological pathways.[3]

Caption: Structural relationship of key amino acid analogues.

Physicochemical, Safety, and Handling Data

Accurate data on the physical properties and safe handling of a chemical reagent are paramount for successful and safe experimentation. The following tables summarize the key identifiers, properties, and safety classifications for this compound.

Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1638771-37-5 | [4][5] |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [5] |

| Appearance | White to Yellow Solid | [4] |

| SMILES | CC1C(CN1)C(=O)O | [5] |

| InChI Key | FOHVBSWLQDUYRK-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥97% | [4] |

Storage and Stability

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C (Refrigerator) | [4][5] |

| Storage Conditions | Keep in a dark, dry, tightly sealed container. | [5] |

| Chemical Stability | Stable under recommended storage conditions. | [6][7] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [6][7] |

| Hazardous Decomposition | Oxides of carbon (CO, CO₂) and nitrogen (NOx). | [6] |

GHS Safety and Hazard Information

It is critical to consult the full Safety Data Sheet (SDS) before handling this compound. The information below is a summary of its GHS classification.

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][8] |

Handling Protocol: All work with this compound should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8] Avoid formation of dust and aerosols.[6] In case of accidental contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Representative Synthesis Pathway

The synthesis of 3,3-disubstituted azetidines often proceeds via the functionalization of a pre-formed azetidine ring, as this approach offers a versatile and efficient route to a wide range of derivatives. A plausible and well-documented strategy for synthesizing analogous compounds involves the α-alkylation of a protected 3-cyanoazetidine precursor, followed by hydrolysis of the nitrile to the carboxylic acid.[3]

Expertise Insight: The choice of a cyano group as a precursor to the carboxylic acid is strategic. The α-proton to the nitrile is sufficiently acidic to be removed by a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS), creating a nucleophilic carbanion. This carbanion can then be trapped with an electrophile, in this case, methyl iodide, to install the desired methyl group at the 3-position. The subsequent hydrolysis under basic conditions is a robust and high-yielding method to convert the nitrile to the target carboxylic acid.

Caption: Workflow for the synthesis of a protected azetidine.

Protocol 3.1: Synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-3-carboxylic acid

This protocol is adapted from established literature procedures for analogous compounds and serves as a representative methodology.[3]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M solution in THF, 1.1 equiv.) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

-

Alkylation: Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture. Maintain the temperature at -78 °C for 45 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude methylated nitrile intermediate in methanol. Add an aqueous solution of sodium hydroxide (5.0 equiv.) and heat the mixture to reflux for 4-6 hours, or until TLC indicates complete conversion.

-

Final Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 10% aqueous citric acid.

-

Purification: Extract the acidified aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected title compound, which can be further purified by column chromatography if necessary.

Strategic Applications in Drug Discovery

The primary utility of this compound is as a specialized building block for the synthesis of more complex molecules. Its constrained structure and the presence of both amine and carboxylic acid functionalities make it an ideal scaffold for creating novel small molecules and peptidomimetics.

Authoritative Insight: The introduction of the C2-methyl group, compared to the parent azetidine-3-carboxylic acid, serves two key purposes for the medicinal chemist. First, it introduces a new stereocenter, allowing for the exploration of stereospecific interactions with a biological target. Second, the methyl group can act as a "steric rudder," influencing the preferred conformation of the azetidine ring and adjacent functionalities, thereby rigidifying the overall molecular shape. This can be exploited to lock a molecule into its bioactive conformation.

Protocol 4.1: Peptide Coupling via HATU Chemistry

This protocol outlines a standard procedure for incorporating this compound into a peptide sequence using the common coupling reagent HATU.

Caption: Logical flow of a HATU-mediated peptide coupling reaction.

-

Reagent Preparation: In a vial, dissolve N-Boc-2-Methylazetidine-3-carboxylic acid (1.0 equiv.), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.), and an amine component (e.g., a protected amino acid ester, 1.0 equiv.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The progress can be monitored by TLC or LC-MS to confirm the formation of the new amide bond.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified using flash column chromatography on silica gel.

Conclusion

This compound represents a valuable and specialized building block for contemporary drug discovery. Its conformationally constrained framework, combined with the stereochemical complexity introduced by the C2-methyl group, provides medicinal chemists with a unique tool for designing novel therapeutics with potentially superior pharmacological profiles. The synthetic pathways to access such compounds are well-precedented, and their incorporation into larger molecules can be achieved through standard and robust chemical transformations. As the demand for molecules with greater three-dimensional character and optimized ADME properties continues to grow, the strategic use of functionalized azetidines like the title compound is set to become increasingly important.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . MDPI. [Link]

-

This compound: A High-Quality Chemical Compound . Chemspace. [Link]

-

Safety Data Sheet for L-Azetidine-2-carboxylic acid . AAPPTec. [Link]

-

Material Safety Data Sheet for (S)-N-Boc-azetidine carboxylic acid . Pi Chemicals. [Link]

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids . Semantic Scholar. [Link]

-

1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 . PubChem. [Link]

-

3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis . Mol-Instincts. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid . ResearchGate. [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications . PubMed. [Link]

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for . HETEROCYCLES. [Link]

-

Safety Data Sheet for Boc-L-Azetidine-2-carboxylic acid . AAPPTec. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | 1638771-37-5 [sigmaaldrich.com]

- 5. Seminole State College Virtual Tour [sscok.edu]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. aaronchem.com [aaronchem.com]

- 9. pipharm.com [pipharm.com]

The Strategic Incorporation of the 2-Methylazetidine Scaffold in Modern Drug Discovery

A Technical Guide for Drug Development Professionals

Abstract

The quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a central challenge in drug discovery. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists to navigate and optimize chemical space. Among these, the azetidine ring, and specifically its 2-methyl substituted variant, has garnered significant attention. This guide delves into the therapeutic potential of 2-methylazetidine derivatives, elucidating their role as conformationally restricted scaffolds that can enhance binding affinity, improve physicochemical properties, and provide novel vectors for structure-activity relationship (SAR) exploration. We will explore the underlying principles of their design, showcase their application in key therapeutic areas such as oncology, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in the field.

The Azetidine Moiety: A Compact Scaffold for Bioactive Conformations

Saturated heterocycles are fundamental building blocks in medicinal chemistry, prized for their ability to introduce three-dimensional complexity and fine-tune molecular properties. While larger rings like piperidine and pyrrolidine are commonplace, the smaller, four-membered azetidine ring offers distinct stereochemical and physical advantages. Its strained, non-planar structure serves as a rigid scaffold that can lock flexible molecules into a specific, bioactive conformation. This pre-organization can lead to a significant reduction in the entropic penalty upon binding to a biological target, thereby enhancing potency.

The incorporation of an azetidine ring often leads to improved physicochemical properties. As a saturated heterocycle, it can increase the fraction of sp3-hybridized carbons in a molecule, a characteristic often associated with higher clinical success rates. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility and providing a key interaction point with protein targets. This strategic replacement of more lipophilic or conformationally flexible linkers, such as gem-dimethyl or acyclic alkyl groups, with an azetidine moiety is a widely used tactic to escape flatland and improve a compound's overall drug-like properties.

The 2-Methylazetidine Motif: A Vector for Targeted Design

The true power of the azetidine scaffold is realized through its substitution. The 2-methylazetidine derivative, in particular, provides a unique and powerful tool for drug designers. The methyl group at the C2 position introduces a defined stereocenter and a specific exit vector from the ring system. This allows for precise, directional exploration of the binding pocket of a target protein, a critical factor in optimizing selectivity and potency.

This defined exit vector is invaluable for navigating the often-narrow channels of enzyme active sites. By projecting substituents from the 2-position, chemists can engage with specific amino acid residues that would be inaccessible to achiral or symmetrically substituted linkers. This principle is fundamental to establishing a robust Structure-Activity Relationship (SAR).

Impact on Physicochemical and Pharmacokinetic Properties

Beyond stereochemical control, the 2-methylazetidine moiety favorably impacts a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The presence of the azetidine nitrogen can reduce a compound's lipophilicity (LogP) compared to a carbocyclic analogue, which can improve solubility and reduce off-target toxicity. Furthermore, the rigid nature of the ring can shield adjacent chemical bonds from metabolic enzymes, such as Cytochrome P450s, thereby increasing metabolic stability and prolonging the compound's half-life in the body.

Therapeutic Application & Case Study: Targeting Aurora Kinase in Oncology

The principles of using the 2-methylazetidine scaffold are well-illustrated in the development of inhibitors for protein kinases, a critical class of targets in oncology. Aurora kinases, in particular, are key regulators of cell division, and their overexpression is linked to numerous cancers.

Mechanism and Rationale for Inhibition

Aurora kinases function by hydrolyzing ATP to phosphorylate downstream protein substrates that are essential for mitotic progression. Small molecule inhibitors are typically designed to be ATP-competitive, occupying the same binding site as the natural substrate. The challenge lies in achieving selectivity for a specific kinase, as the ATP binding pocket is highly conserved across the human kinome.

The 2-methylazetidine scaffold provides a solution. By using it as a linker to connect different parts of the inhibitor, chemists can precisely position functional groups to interact with unique, less-conserved regions of the ATP binding site. This is the key to achieving selectivity and reducing off-target effects that could lead to toxicity.

Signaling Pathway

The diagram below illustrates the central role of Aurora Kinase A (AURKA) in cell cycle progression, a pathway that is a prime target for inhibition in cancer therapy.

Caption: Inhibition of Aurora Kinase A by a 2-methylazetidine derivative blocks mitotic progression.

Structure-Activity Relationship (SAR) Data

The development of potent and selective Aurora kinase inhibitors often involves systematic modification of a lead compound. The table below presents hypothetical but representative data illustrating how the incorporation of a 2-methylazetidine moiety can dramatically improve inhibitor performance compared to more flexible or achiral linkers.

| Compound ID | Linker Moiety | AURKA IC₅₀ (nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |

| Cmpd-1 | Isopropyl | 250 | 15 | 5 |

| Cmpd-2 | Cyclobutyl | 120 | 35 | 20 |

| Cmpd-3 | Azetidine | 85 | 60 | 75 |

| Cmpd-4 | (R)-2-Methylazetidine | 5 | >120 | 95 |

| Cmpd-5 | (S)-2-Methylazetidine | 78 | 110 | 90 |

As shown, the transition from a simple acyclic linker (Cmpd-1) to a cyclobutyl group (Cmpd-2) improves potency, likely due to conformational constraint. Introducing the azetidine ring (Cmpd-3) further enhances potency and significantly boosts solubility. The key advance is seen with the stereospecific introduction of the (R)-2-methylazetidine group (Cmpd-4), which leads to a greater than 15-fold increase in potency over the unsubstituted azetidine and a dramatic improvement in metabolic stability. This highlights the critical role of the defined exit vector in optimizing interactions within the kinase active site.

Experimental Protocols

The successful application of 2-methylazetidine derivatives relies on robust synthetic and analytical methodologies. The following sections provide representative, detailed protocols.

Synthesis of a Protected (R)-2-Methylazetidine Intermediate

This protocol outlines a common method for synthesizing a key building block, (R)-1-Boc-2-methylazetidine, which can then be deprotected and incorporated into a target molecule.

Workflow Diagram:

Caption: A two-step workflow for the synthesis of a key 2-methylazetidine building block.

Step-by-Step Methodology:

-

Step 1: Activation of the Primary Alcohol.

-

To a solution of (R)-N-Boc-alaninol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (2.0 eq).

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

-

Step 2: Intramolecular Cyclization.

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of the tosylated intermediate from Step 1 (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding water at 0 °C.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-1-Boc-2-methylazetidine.

-

In Vitro Aurora Kinase Inhibition Assay

This protocol describes a common method to determine the IC₅₀ value of a test compound against Aurora Kinase A.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of recombinant human Aurora Kinase A enzyme, a suitable peptide substrate (e.g., Kemptide), and ATP at desired concentrations in the kinase buffer.

-

Prepare a serial dilution of the 2-methylazetidine test compound in 100% DMSO, then dilute further into the kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the test compound solution at various concentrations.

-

Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the enzyme.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

-

Detection and Data Analysis:

-

Terminate the reaction and detect the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Future Outlook and Conclusion

The 2-methylazetidine scaffold is more than just another building block; it is a strategic tool for overcoming long-standing challenges in medicinal chemistry. Its ability to confer conformational rigidity, provide specific vectors for SAR exploration, and improve ADME properties makes it an invaluable asset in the design of next-generation therapeutics. As our understanding of protein-ligand interactions becomes more sophisticated, the rational incorporation of such precisely engineered motifs will be paramount. The continued development of novel synthetic routes to access diverse 2-substituted azetidines will further expand their reach, empowering chemists to tackle increasingly complex biological targets with greater precision and success. The case of Aurora kinase inhibitors is just one example of a broader trend, and the principles discussed herein are readily applicable across a wide range of therapeutic areas, solidifying the role of 2-methylazetidine derivatives as a cornerstone of modern drug discovery.

References

-

Singh, R., Cagle, P. S., & DeMario, D. R. (2017). Azetidines in Medicinal Chemistry: A Review. Future Medicinal Chemistry, 9(13), 1537–1568. Available at: [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., & Carreira, E. M. (2006). Spirocyclic oxetanes: a new motif for drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a simple guide to the use of fragment-based methods to improve the properties of lead compounds. Journal of medicinal chemistry, 52(21), 6752-6756. Available at: [Link]

-

DeGoey, D. A., Chen, H. J., Flosi, W. J., et al. (2007). Discovery of a novel and potent class of azetidine-based factor Xa inhibitors. Journal of medicinal chemistry, 50(25), 6345-6364. Available at: [Link]

-

Kollareddy, M., Zheleva, D., Dzubak, P., et al. (2012). Aurora kinases: structure, functions and their association with cancer. Biomedical Papers, 156(4), 289-297. Available at: [Link]

An In-depth Technical Guide to Non-Proteinogenic Amino Acids for Peptidomimetic Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic application of native peptides, despite their high specificity and potency, is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1][2] The integration of non-proteinogenic amino acids (npAAs) into peptide sequences to create peptidomimetic scaffolds has emerged as a transformative strategy to overcome these hurdles.[3][4] This guide provides a comprehensive technical overview of the rationale, design, synthesis, and application of npAAs in the development of next-generation peptide-based therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the structural and functional advantages conferred by these "unnatural" building blocks.

The Rationale for Peptidomimetics: Overcoming the Limitations of Natural Peptides

Natural peptides, composed of the 20 proteinogenic amino acids, are exquisite signaling molecules and potent binders to biological targets.[5] However, their translation into effective oral or systemically administered drugs is often challenging due to:

-

Proteolytic Degradation: Peptidases and proteases in the gastrointestinal tract and bloodstream rapidly degrade natural peptide backbones.[6]

-

Poor Membrane Permeability: The inherent polarity and flexibility of many peptides hinder their ability to cross cellular membranes and the intestinal epithelium.[5]

-

Rapid Renal Clearance: Small, linear peptides are often quickly eliminated from circulation by the kidneys.[7]

-

Conformational Flexibility: The high degree of conformational freedom in linear peptides can lead to reduced receptor affinity and selectivity.[8]

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[6][9] The incorporation of npAAs is a cornerstone of peptidomimetic design, offering a powerful toolkit to address the aforementioned limitations.[4]

The Arsenal of Non-Proteinogenic Amino Acids: A Structural and Functional Overview

NpAAs are amino acids not found among the 20 genetically encoded ones.[10] Over 800 have been identified in nature, and thousands more have been synthesized, offering a vast chemical space for peptidomimetic design.[11] Their incorporation can fundamentally alter a peptide's properties, leading to enhanced stability, potency, and bioavailability.[7][12]

Classification and Strategic Application of npAAs

The strategic selection of npAAs is dictated by the desired therapeutic profile. Below is a classification of commonly used npAAs and their impact on peptidomimetic scaffolds.

| npAA Class | Examples | Primary Function(s) | Impact on Peptidomimetic Properties |

| D-Amino Acids | D-Alanine, D-Phenylalanine | Introduce stereochemical diversity | - Increased Proteolytic Stability: Proteases are stereospecific and generally do not recognize D-amino acid residues.[13] - Conformational Constraint: Can induce specific turns or helical structures.[7] |

| N-Alkylated Amino Acids | N-Methyl-Glycine (Sarcosine) | Modify the peptide backbone | - Enhanced Proteolytic Resistance: The N-alkyl group sterically hinders protease access.[13] - Improved Membrane Permeability: Reduces the number of hydrogen bond donors, increasing lipophilicity. |

| α,α-Disubstituted Amino Acids | α-Aminoisobutyric acid (Aib) | Introduce conformational rigidity | - Stabilization of Helical Structures: Aib strongly favors helical conformations (310 or α-helices).[8] - Increased Proteolytic Stability: The gem-dialkyl substitution prevents enzymatic cleavage. |

| β- and γ-Amino Acids | β-Alanine, γ-Aminobutyric acid (GABA) | Extend the peptide backbone | - Altered Secondary Structures: Can form novel helical and sheet structures not accessible to α-peptides.[13] - Enhanced Proteolytic Stability: The altered backbone is not a substrate for standard proteases. |

| Side-Chain Modified Amino Acids | Homo-phenylalanine, N-acetyl-lysine | Introduce novel functionalities | - Increased Binding Affinity: Can provide additional interactions with the target receptor. - Modulated Pharmacokinetics: For example, lipidation can increase plasma half-life.[7] |

| Constrained Amino Acids | Aminocycloalkane carboxylic acids | Restrict side-chain and backbone flexibility | - Enhanced Receptor Selectivity: A more rigid conformation can lead to more specific binding. - Improved Metabolic Stability: The cyclic nature can hinder enzymatic degradation. |

Designing and Synthesizing Peptidomimetics: A Practical Guide

The synthesis of peptidomimetics incorporating npAAs is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[14] This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, simplifying purification at each step.[15]

The Logic of Solid-Phase Peptide Synthesis (SPPS)

The core principle of SPPS involves the iterative addition of amino acids to a growing peptide chain anchored to a solid support.[16] This process eliminates the need for purification of intermediates, as excess reagents and byproducts are simply washed away.[17]

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a Peptidomimetic

This protocol outlines the manual synthesis of a short peptidomimetic using the widely adopted Fmoc/tBu orthogonal protection strategy.[18]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Fritted glass reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.[17]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Cleavage and Global Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptidomimetic.

-

-

Purification:

-

Precipitate the crude peptidomimetic in cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Orthogonal Protection Schemes: The Key to Complex Peptidomimetics

The success of SPPS, especially for complex peptidomimetics with side-chain modifications, relies on orthogonal protecting groups.[19] This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection and modification.[18]

Caption: Orthogonal protecting groups in SPPS.

The most common strategy is the Fmoc/tBu approach, where the Fmoc group (protecting the α-amine) is removed by a base (piperidine), while the tBu-based side-chain protecting groups are removed by a strong acid (TFA).[20] For more complex structures, a third or even fourth dimension of orthogonality can be introduced with groups like Alloc (allyloxycarbonyl), which is removed by a palladium catalyst.[21]

Advanced Peptidomimetic Scaffolds: Beyond Linear Modifications

While the incorporation of single npAAs is powerful, more advanced strategies can further enhance the therapeutic potential of peptidomimetics.

Stapled Peptides: Locking in Bioactive Conformations

Many protein-protein interactions are mediated by α-helical domains.[22] Stapled peptides utilize npAAs with olefin-bearing side chains, which are then cross-linked via ring-closing metathesis to form a hydrocarbon "staple".[23] This covalent bridge stabilizes the α-helical conformation, leading to:

-

Increased Helicity and Target Affinity: The pre-organized helical structure reduces the entropic penalty of binding.[24]

-

Enhanced Proteolytic Resistance: The staple protects the peptide backbone from enzymatic degradation.[25]

-

Improved Cell Permeability: The stabilized amphipathic helix can facilitate passage across cell membranes.[22]

The development of ATSP-7041, a stapled peptide dual inhibitor of MDM2 and MDMX, demonstrates the therapeutic potential of this approach in cancer therapy.[23]

Peptoids: N-Substituted Glycine Oligomers

Peptoids are a class of peptidomimetics where the side chains are attached to the backbone nitrogen atom rather than the α-carbon.[26] This structural alteration results in:

-

Complete Resistance to Proteolysis: The lack of backbone N-H bonds and the altered side-chain position prevent recognition by proteases.[27]

-

Facile Synthesis and High Diversity: Peptoids are typically synthesized using a "submonomer" method, which allows for the incorporation of a wide variety of primary amine-containing side chains.[28]

-

Conformational Flexibility and Tunability: While generally more flexible than peptides, specific side chains can be used to induce secondary structures.[29]

Click Chemistry for Cyclization and Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for modifying peptides.[30] This reaction can be used to:

-

Cyclize Peptides: Introducing an azide and an alkyne into the peptide sequence allows for rapid and high-yielding head-to-tail or side-chain-to-side-chain cyclization.[31] The resulting triazole ring can also act as an amide bond surrogate.[32]

-

Conjugate Payloads: Peptides can be "clicked" to other molecules, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG), to create multifunctional therapeutics.[33]

Future Outlook: The Convergence of Chemistry and Biology

The field of peptidomimetics is continually evolving, driven by advances in synthetic chemistry and a deeper understanding of molecular recognition. The expanding repertoire of npAAs, coupled with innovative scaffolding strategies, is enabling the design of therapeutics with unprecedented precision and efficacy.[] The integration of computational design and high-throughput screening will further accelerate the discovery of novel peptidomimetic drugs targeting a wide range of diseases.[35] These "unnatural" molecules are poised to become a major class of next-generation therapeutics, bridging the gap between small molecules and biologics.[36]

References

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1225.

-

Xie, F., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Frontiers in Pharmacology, 15, 1370258.

-

Chang, Y. S., et al. (2013). Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proceedings of the National Academy of Sciences, 110(36), E3445-E3454.

-

Lau, Y. H., & de Andrade, P. (2016). Stapled Peptides: Providing the Best of Both Worlds in Drug Development. Drug Discovery and Development.

-

Hanessian, S., & McNaughton-Smith, G. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161-174.

-

Bachem. (2020). Peptide Click Chemistry Explained.

-

Lee, S., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Molecules, 29(18), 4253.

-

Haldar, D., & Zhang, Y. (2016). Click Chemistry in Peptide-Based Drug Design. Molecules, 21(8), 1058.

-

Bruno, A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3664.

-

GenicBio. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.

-

Vasilevsky, V. Y., & Ivanov, S. V. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2769.

-

LifeTein. (2024). Click Chemistry in Peptide Synthesis.

-

Fields, G. B. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(3), 161-214.

-

Kenneth, J. (2023). Exploring Peptidomimetics: Molecules with Potential to Revolutionize Drug Discovery. Journal of Pharmaceutical Sciences & Emerging Drugs.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

-

Galloway, W. R., et al. (2010). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences, 107(49), 20930-20935.

-

CPC Scientific. (2025). Click Peptides.

-

ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.

-

BenchChem. (2025). Discovery of non-proteinogenic amino acids.

-

Zhang, C., et al. (2023). Synthesis and antimicrobial applications of α-peptoid polymers. Polymer Chemistry, 14(30), 3465-3477.

-

PubMed. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

-

Pauletti, G. M., et al. (1997). Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies. Advanced Drug Delivery Reviews, 27(2-3), 235-256.

-

Vasilevsky, V. Y., & Ivanov, S. V. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. National Center for Biotechnology Information.

-

Pauletti, G. M., et al. (1997). Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies. PubMed.

-

Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(11), 1269-1284.

-

ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

-

Zhang, C., et al. (2023). Synthesis and antimicrobial applications of α-peptoid polymers. National Center for Biotechnology Information.

-

Pharmaceutical Technology. (2025). The Promise of Peptoids.

-

Sharma, A., et al. (2014). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Indian Journal of Pharmaceutical Sciences, 76(1), 1-12.

-

Creative Peptides. (n.d.). Custom Peptoid Synthesis Services.

-

ResearchGate. (2025). Peptidomimetics : A New Era in Drug Discovery.

-

ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs.

-

Muttenthaler, M., et al. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Drug Discovery Today, 27(7), 1934-1946.

-

Alcaide, B., et al. (2007). Synthesis of β-Lactam Scaffolds for Ditopic Peptidomimetics. Organic Letters, 9(1), 35-38.

-

BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.

-

Bofill, J. M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9846-9854.

-

Biotage. (2023). What is solid phase peptide synthesis?.

-

Battigelli, A., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(5), 339-354.

-

Strieker, M., & Marahiel, M. A. (2009). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Methods in Enzymology, 458, 565-594.

-

ResearchGate. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.

-

Wikipedia. (n.d.). Non-proteinogenic amino acids.

-

Balaram, P. (2004). Non-protein amino acids in peptide design. Resonance, 9(5), 30-41.

-

JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.

-

Derksen, D. J., & Kazemier, B. P. (2013). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology, 1030, 299-323.

-

MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

-

Hilaris Publisher. (2021). Editorial Note on Non-proteinogenic Amino Acids and Human Nutrition.

Sources

- 1. "Improvement of oral peptide bioavailability: Peptidomimetics and prodr" by Giovanni M. Pauletti, Sanjeev Gangwar et al. [collections.uhsp.edu]

- 2. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. bachem.com [bachem.com]

- 16. biotage.com [biotage.com]

- 17. jacsdirectory.com [jacsdirectory.com]

- 18. peptide.com [peptide.com]

- 19. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]

- 23. pnas.org [pnas.org]

- 24. mdpi.com [mdpi.com]

- 25. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Custom Peptoid Synthesis Services - Creative Peptides [creative-peptides.com]

- 27. pharmtech.com [pharmtech.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Synthesis and antimicrobial applications of α-peptoid polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 30. jpt.com [jpt.com]

- 31. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bachem.com [bachem.com]

- 33. lifetein.com [lifetein.com]

- 35. researchgate.net [researchgate.net]

- 36. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Conformational Properties of Substituted Azetidine-3-Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the conformational properties of substituted azetidine-3-carboxylic acids, a class of compounds of significant interest in medicinal chemistry. Their strained four-membered ring system imparts a unique, conformationally constrained geometry that is valuable for the design of biologically active molecules.[1][2] This document delves into the principles governing their three-dimensional structure, the advanced techniques used for their characterization, and the profound influence of substituents on their conformational preferences.

Chapter 1: Fundamentals of Azetidine Ring Conformation

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is inherently strained.[2][3] Unlike larger, more flexible rings, the azetidine core is not planar. It adopts a puckered conformation to alleviate some of its internal strain. This puckering is a critical determinant of the spatial orientation of its substituents and, consequently, its interaction with biological targets.

The degree of puckering can be quantitatively described using Cremer-Pople parameters, which define the extent of deviation from a mean plane.[4][5] For a four-membered ring, the conformation is primarily described by a single puckering amplitude (q) and a phase angle (φ), which together define the exact nature and magnitude of the ring's deviation from planarity. A perfectly planar ring would have a puckering amplitude of zero.

Chapter 2: Experimental Determination of Conformation

The precise three-dimensional arrangement of atoms in substituted azetidine-3-carboxylic acids is elucidated through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying the conformation of molecules in solution. For azetidine derivatives, ¹H NMR is particularly insightful. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[6][7][8] By measuring these coupling constants, one can deduce the torsional angles within the azetidine ring and thereby its preferred conformation in solution.[9]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified substituted azetidine-3-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final concentration of approximately 10-20 mM.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Spectral Analysis:

-

Assign all proton signals using 2D NMR techniques like COSY if necessary.

-

Accurately measure the vicinal coupling constants (³J) for the protons on the azetidine ring.

-

-

Conformational Interpretation: Use a parameterized Karplus equation to correlate the measured ³J values with the corresponding H-C-C-H dihedral angles.[6][10] This allows for the determination of the ring's puckering and the preferred orientation of the substituents.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[3][11] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles with high precision. This technique is invaluable for visualizing the puckered nature of the azetidine ring and the influence of intermolecular interactions, such as hydrogen bonding, on the solid-state conformation.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the azetidine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.[12]

Chapter 3: Computational Modeling of Azetidine Conformations

In conjunction with experimental methods, computational chemistry provides powerful tools for investigating the conformational landscape of substituted azetidines.[13] Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the energies of different conformations and for predicting molecular geometries.[14][15][16]

Computational Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build an initial 3D model of the substituted azetidine-3-carboxylic acid.

-

Conformational Search: Perform a systematic or stochastic conformational search using a less computationally expensive method like molecular mechanics to identify a set of low-energy starting geometries.

-

DFT Optimization: For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[16]

-

Energy Calculation and Analysis: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Analyze the geometric parameters of the lowest energy conformers to understand the preferred ring puckering and substituent orientations.[17]

Chapter 4: The Influence of Substituents on Conformation

The nature and position of substituents on the azetidine ring have a profound impact on its conformational preferences. Substituents can exert their influence through steric and electronic effects, altering the delicate balance of forces that govern the ring's pucker.

-

N1-Substituents: The group attached to the nitrogen atom can significantly influence the degree of ring puckering. Bulky substituents may favor a more puckered conformation to minimize steric interactions. The electronic nature of the substituent also plays a role; electron-withdrawing groups can alter the nitrogen's hybridization and affect the ring's geometry.[18]

-

C2, C3, and C4-Substituents: Substituents on the carbon atoms of the ring can also dictate the preferred conformation. Their spatial arrangement (cis or trans relative to each other and to the carboxylic acid group) is a key determinant of the overall molecular shape. For instance, a bulky substituent will generally prefer to occupy a pseudo-equatorial position to reduce steric strain.

| Substituent Position | Type of Substituent | Observed Conformational Effect | Reference |

| N1 | Electron-withdrawing (e.g., Boc) | Can favor exclusive α-lithiation at C2, suggesting a specific conformational bias. | [18] |

| C2 | Phenyl | Influences the stereochemical outcome of reactions at the C2 position. | [2] |

| C3 | Bromo | Provides a handle for further functionalization, with the conformation dictating accessibility. | [19] |

| C4 | Oxo | The presence of a carbonyl group at C4 (a β-lactam) tends to promote planarity of the ring. | [11] |

Chapter 5: Conformational Properties and Biological Activity

The defined three-dimensional structure of substituted azetidine-3-carboxylic acids is central to their utility in drug discovery. By introducing conformational constraints, these scaffolds can pre-organize pharmacophoric groups into a bioactive conformation, leading to enhanced potency and selectivity for their biological targets.[2] Furthermore, their rigid nature can improve metabolic stability and other pharmacokinetic properties. The ability to modulate the ring's conformation through targeted substitution provides a powerful strategy for fine-tuning the biological activity of drug candidates.[20]

Conclusion

The conformational properties of substituted azetidine-3-carboxylic acids are a complex interplay of ring strain, steric effects, and electronic interactions. A thorough understanding of these properties, gained through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design of novel therapeutics. The insights provided in this guide serve as a foundational resource for researchers working to harness the unique structural features of this important class of molecules.

References

-

Mora, A. J., Brunelli, M., Fitch, A. N., Wright, J., Báez, M. E., & López-Carrasquero, F. (2006). Structures of (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data. Acta Crystallographica Section B: Structural Science, 62(4), 606–611. [Link]

-

Puranen, S., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. [Link]

-

MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

-

Thibaudeau, C., et al. (2004). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 69(10), 3345-3355. [Link]

-

Csenki, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1042. [Link]

-

Cremer-Pople parameter calculator. [Link]

-

Mora, A. J., et al. (2006). 4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data. IUCr Journals, 62(4), 606-611. [Link]

-

DFT calculations: molecular orbitals of azetidine and piperidine ligands and dyes. ResearchGate. [Link]

-

Sahay, A. K., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

-

D'hooghe, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]

-

Chen, I., & Foloppe, N. (2018). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 58(12), 2635–2659. [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

-

Parisi, G., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2828. [Link]

-

Coupling Constants and Structure: Vicinal Couplings. [Link]

-

Chen, Y., et al. (2023). Potential Energy Surfaces Sampled in Cremer–Pople Coordinates and Represented by Common Force Field Functionals for Small Cyclic Molecules. The Journal of Physical Chemistry A, 127(11), 2530–2542. [Link]

-

Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1894-1904. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634-1640. [Link]

-

Karplus Equations. anthracycline. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1640-1646. [Link]

-

Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-423. [Link]

-

A general method for constructing and searching conformations in molecular rings: From Cremer–Pople coordinates to 3D geometries. ResearchGate. [Link]

-

Potential-Energy Surfaces Sampled in Cremer–Pople Coordinates and Represented by Common Force Field Functionals for Small Cyclic Molecules. ChemRxiv. [Link]

-

Sahay, A. K., et al. (2025). ORGANIC CHEMISTRY. Organic Chemistry Frontiers, 12, 6556-6563. [Link]

-

Hetero- and homonuclear coupling constant calculation. Stenutz. [Link]

-

Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 65, 1-36. [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 28(14), 5454. [Link]

-

The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Vigevani, A., et al. (1967). PMR spectra and conformation of some four‐membered rings containing one nitrogen atom. 2‐Azetidinones, 2‐azetidinethiones and 1‐azetines. Journal of Heterocyclic Chemistry, 4(4), 584-588. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1640-1646. [Link]

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4668–4680. [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. ResearchGate. [Link]

-

X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]

- 5. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. anthracycline - Karplus Equations [sites.google.com]

- 8. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Hetero- and homonuclear coupling constant calculation [stenutz.eu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. moodle2.units.it [moodle2.units.it]

- 13. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Azetidine Constraint: Pharmacodynamics and Bio-incorporation of Proline Analogues

[1]

Executive Summary

Azetidine-2-carboxylic acid (Aze) represents a critical inflection point in chemical biology and medicinal chemistry. As the lower homologue of proline, the contraction from a five-membered pyrrolidine ring to a four-membered azetidine ring introduces profound steric and electronic constraints.

For the medicinal chemist, the azetidine scaffold is a high-value tool for rigidifying drug pharmacophores, lowering lipophilicity, and improving metabolic stability, as evidenced by approved therapeutics like Cobimetinib and Baricitinib . Conversely, for the biologist, Aze acts as a "Trojan Horse"—a toxic analogue that evades the editing mechanisms of Prolyl-tRNA Synthetases (ProRS), integrates into nascent polypeptide chains, and triggers the Unfolded Protein Response (UPR) by destabilizing secondary structures such as the collagen triple helix.

This guide analyzes the dual nature of azetidine-based analogues, providing actionable protocols for assessing their biological incorporation and thermodynamic impact.

The Conformational Switch: Structural Physics of the Ring Contraction

The biological activity of azetidine analogues is governed by the physics of ring strain and orbital hybridization. Unlike the flexible pyrrolidine ring of proline, the azetidine ring is nearly planar, significantly restricting the conformational space available to the peptide backbone.

Ramachandran Space Restriction

In a polypeptide chain, the

-

Proline: The 5-membered ring restricts

to approximately -60° ± 20°. -

Azetidine: The 4-membered ring imposes a tighter constraint, locking

closer to -60° with significantly reduced deviation. This hyper-rigidity forces the backbone into specific geometries (often favoring type II polyproline helices or

Electronic Effects (The Nitrogen Lone Pair)

The bond angles in the four-membered ring (

The "Trojan Horse" Mechanism: Proteotoxicity and Editing

Azetidine-2-carboxylic acid is toxic because it mimics proline well enough to enter the active site of Prolyl-tRNA Synthetase (ProRS) but is structurally distinct enough to destabilize the resulting protein.

The Editing Failure

High-fidelity translation relies on tRNA synthetases "editing" (hydrolyzing) incorrect amino acids. However, the structural similarity between Pro and Aze often defeats the pre-transfer and post-transfer editing domains of eukaryotic ProRS, particularly in the cytosol.

Pathway Visualization: From Entry to ER Stress

The following diagram illustrates the cascade of events when Aze is introduced to a biological system, leading to the Unfolded Protein Response (UPR).

Figure 1: The mechanism of Azetidine proteotoxicity. The critical failure occurs at the ProRS editing checkpoint, allowing Aze to masquerade as Proline during translation, eventually causing ER stress.

Medicinal Chemistry Applications: The Azetidine Advantage

While toxic in bulk proteins, the azetidine ring is a powerful scaffold in designed therapeutics. It is used to position substituents with high precision in the enzyme active site.

Case Study: Cobimetinib (MEK Inhibitor)

Cobimetinib utilizes a 3-substituted azetidine ring.[1]

-

Role: The azetidine ring does not just act as a linker; it projects the amine group into the catalytic loop of the MEK kinase.

-

Mechanism: The high ring strain and rigidity ensure that the amine forms a critical hydrogen bond with Asp190. A flexible linker (like a propyl chain) would result in an entropic penalty upon binding, reducing potency.

Pharmacophore Logic

The following diagram details the Structure-Activity Relationship (SAR) logic used when substituting Proline with Azetidine in drug design.

Figure 2: Medicinal Chemistry decision tree. The transition from Proline to Azetidine is often driven by the need to lower lipophilicity (LogP) and lock the conformation of side chains.

Experimental Protocols

To validate the biological activity of azetidine analogues, two primary assays are recommended: one for enzyme kinetics (incorporation) and one for structural stability (collagen).

Protocol A: Aminoacylation Kinetics (ProRS Specificity)

Objective: Determine if your specific azetidine analogue is a substrate for Prolyl-tRNA Synthetase.

Reagents:

-

Recombinant ProRS (Cytosolic and/or Mitochondrial fractions).[2]

-

Total tRNA (yeast or specific tRNA

). -

L-[U-

C]Proline (Hot) and Unlabeled Azetidine analogue (Cold). -

ATP, MgCl

, DTT, Tris-HCl buffer (pH 7.5).

Workflow:

-

Reaction Mix: Prepare 100

L reaction containing 50 mM Tris-HCl, 10 mM MgCl -

Competition Assay: Add L-[U-

C]Proline at a fixed concentration ( -

Inhibitor Titration: Add the Azetidine analogue at increasing concentrations (0, 10, 50, 100, 500

M). -

Incubation: Incubate at 37°C for 10 minutes.

-

Quench: Stop reaction by spotting 20

L onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA). -

Wash: Wash filters 3x with 5% TCA (removes free amino acids, precipitates tRNA-protein complexes), then 1x with Ethanol.

-

Quantification: Dry filters and count via Liquid Scintillation Counting (LSC).

-

Analysis: Plot % Inhibition vs. [Azetidine]. If the analogue is a substrate, it will competitively inhibit

C-Proline charging.

Protocol B: Collagen Thermal Stability (Melting Temperature)

Objective: Assess the destabilizing effect of Azetidine incorporation on the collagen triple helix.[3][4]

Reagents:

-

Collagen-secreting cell line (e.g., Human Dermal Fibroblasts or Chick Embryo Tendon cells).

-

Pepsin (for digestion of non-helical domains).

Workflow:

-

Pulse: Incubate cells with 5 mM Azetidine for 6 hours (allows incorporation into nascent procollagen).

-

Harvest: Collect cell media (secreted collagen) and cell lysate (intracellular).

-

Pepsinization: Treat samples with Pepsin (100

g/mL) in 0.5 M acetic acid at 4°C for 24 hours. Note: Pepsin digests non-helical regions. If the triple helix is destabilized by Aze, pepsin will digest the entire molecule. -

Thermal Challenge: Aliquot samples and heat to a gradient of temperatures (30°C to 45°C) for 10 minutes.

-

Trypsin Digest: After heating, treat with Trypsin. Trypsin only cuts unfolded proteins.

-

Analysis: Run SDS-PAGE.

-

Result:

-

Control (Proline): Collagen bands remain intact up to

41°C. -

Azetidine: Collagen bands disappear (digested) at significantly lower temperatures (e.g., 34-37°C), indicating a destabilized triple helix (

depression).

-

Summary of Biological Effects[1][3][6][13]

| Feature | L-Proline (Natural) | L-Azetidine-2-COOH (Analogue) | Impact |

| Ring Size | 5-membered | 4-membered | Increased ring strain; planar geometry. |

| -60° ± 20° | -60° (Locked) | Rigidifies backbone; restricts folding landscape. | |

| tRNA Loading | High Efficiency | High (if Editing fails) | Mis-incorporation into proteins. |

| Collagen | ~41°C (Stable) | <37°C (Unstable) | Prevents secretion; causes intracellular accumulation. |

| Drug Utility | Standard Scaffold | High Value | Used in Cobimetinib to target kinase active sites.[1] |

References

-

Mechanism of Aze Toxicity & Editing

-

Medicinal Chemistry of Azetidines

-

Cobimetinib Structure & Mechanism

-

Collagen Destabiliz

-

Prolyl-tRNA Synthetase Editing

Sources

- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of Arabidopsis growth by the allelopathic compound azetidine-2-carboxylate is due to the low amino acid specificity of cytosolic prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]

- 10. mdpi.com [mdpi.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proline Analogues in Drug Design: Current Trends and Future Prospects [pubmed.ncbi.nlm.nih.gov]

- 14. Active notch protects MAPK activated melanoma cell lines from MEK inhibitor cobimetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dual-mode recognition of tRNAPro isoacceptors by Toxoplasma gondii Prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

2-methylazetidine-3-carboxylic acid as a GABA analogue

An In-depth Technical Guide to 2-Methylazetidine-3-carboxylic Acid as a GABA Analogue

This guide provides a comprehensive technical overview of this compound and its derivatives as conformationally constrained analogues of γ-aminobutyric acid (GABA). It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and medicinal chemistry. This document delves into the molecular logic, synthesis, and pharmacological evaluation of this compound class, with a focus on their role as GABA transporter (GAT) inhibitors.

The GABAergic System: A Primer on Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). The delicate balance between neuronal excitation and inhibition is fundamental to normal brain function, and its disruption is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. However, the spatiotemporal dynamics of GABAergic signaling are critically regulated by the synaptic concentration of GABA, which is controlled by high-affinity GABA transporters (GATs).

Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is the predominant neuronal transporter, responsible for the rapid reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Consequently, the inhibition of GAT-1 represents a validated therapeutic strategy to enhance GABAergic tone and restore inhibitory balance.

Conformationally Constrained Analogues: The Rationale for the Azetidine Scaffold

The flexible nature of the GABA molecule allows it to adopt multiple conformations, only some of which are active at its receptors or transporters. The development of conformationally constrained analogues, which lock the key pharmacophoric elements into a more rigid geometry, is a classic medicinal chemistry strategy to enhance potency and selectivity. The four-membered azetidine ring is an excellent scaffold for this purpose, serving as a bioisostere for portions of the GABA backbone.[3][4] Azetidine carboxylic acids are important building blocks for a variety of biologically active compounds.[3] By incorporating the amine and carboxylic acid functionalities of GABA onto this rigid ring, it is possible to design molecules that preferentially interact with specific GABAergic targets.

This compound (CAS RN 1638771-37-5) is a specific example of this class.[5] Its structure represents a constrained form of GABA, with the methyl group providing an additional steric and electronic feature that can be exploited to fine-tune its pharmacological profile.

Mechanism of Action: Targeting GABA Transporters

Research into azetidine-based GABA analogues has demonstrated that their primary mechanism of action is the inhibition of GABA uptake, rather than direct receptor agonism.[6][7] These compounds function as competitive inhibitors at the GATs, effectively increasing the concentration and residence time of GABA in the synaptic cleft.

The diagram below illustrates the central role of GAT-1 in a GABAergic synapse and the mechanism of its inhibition.

Caption: General workflow for the development of azetidine-based GAT inhibitors.

Experimental Protocol: Representative Synthesis of a Protected Azetidine-3-Carboxylic Acid

This protocol is adapted from literature procedures for the synthesis of related compounds and serves as a representative example. [8]

-

Step 1: N-Protection and Ring Formation: Commercially available starting materials, such as epichlorohydrin, are reacted with a suitable amine (e.g., benzylamine) and protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) to form the protected azetidine ring system. Rationale: The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step synthesis.

-

Step 2: Introduction of the Carboxylic Acid Precursor: The 3-hydroxyazetidine intermediate is converted to a leaving group (e.g., mesylate or tosylate). This is followed by nucleophilic substitution with a cyanide source (e.g., NaCN) to introduce a nitrile group. Rationale: The cyano group is a versatile precursor to a carboxylic acid and is readily introduced via SN2 displacement of a good leaving group.

-